N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide is a complex organic compound notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. This compound is characterized by a benzotriazole moiety, which is known for its ability to stabilize and enhance the properties of other chemical entities.
The synthesis of this compound has been explored in various research settings, with methods typically involving the condensation of specific hydrazines and benzoyl chlorides under controlled conditions. The compound's detailed structural and functional characteristics have been documented in chemical databases and scientific literature, indicating its relevance in ongoing research.
This compound falls under the category of benzamide derivatives, which are recognized for their diverse biological activities. The presence of the benzotriazole group further classifies it as a potential pharmaceutical agent due to its interaction with biological targets.
The synthesis of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide typically involves the following steps:
The molecular formula of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide is with a molecular weight of 386.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O2 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2,4-dimethylbenzamide |
| InChI | InChI=1S/C23H22N4O2/c1-4-29... |
| InChI Key | BNAQTWPYQLCTEW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C)C |
This structure reveals the compound's complexity and potential for diverse interactions within biological systems.
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide can participate in various chemical reactions:
The mechanism of action for N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide is primarily based on its interaction with specific molecular targets:
The physical properties of this compound include:
Chemical properties include:
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide has several significant applications:
This compound represents a valuable target for further research aimed at understanding its full potential across various scientific domains.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: